N,N-dibenzyl-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
N,N-dibenzyl-3-chloro-1-benzothiophene-2-carboxamide is a member of the benzothiophene family, characterized by a benzene ring fused to a thiophene ring. This compound is notable for its unique structure, which includes a carboxamide group at the second position, a chlorine atom at the third position, and two benzyl groups attached to the nitrogen atom of the carboxamide group. This structural configuration imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-3-chloro-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of o-alkynylthiophenols with isocyanates.
Introduction of the Chlorine Atom: The chlorine atom is introduced at the third position of the benzothiophene ring through electrophilic chlorination reactions.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the benzothiophene derivative with benzylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-3-chloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Substituted benzothiophene derivatives.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Reduced benzothiophene derivatives.
Hydrolysis: Benzothiophene-2-carboxylic acid and benzylamine.
Scientific Research Applications
N,N-dibenzyl-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dibenzyl-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biological pathways, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N,N-diisobutyl-1-benzothiophene-2-carboxamide
- 3-chloro-N-(2,3-dichlorophenyl)-1-benzothiophene-2-carboxamide
- N-allyl-3-chloro-1-benzothiophene-2-carboxamide
Uniqueness
N,N-dibenzyl-3-chloro-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two benzyl groups on the nitrogen atom of the carboxamide group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities .
Properties
Molecular Formula |
C23H18ClNOS |
---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
N,N-dibenzyl-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H18ClNOS/c24-21-19-13-7-8-14-20(19)27-22(21)23(26)25(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI Key |
BSVBUMJNVPLWLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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